molecular formula C8H8N2O4 B172588 (4-Nitropyridin-2-yl)methyl acetate CAS No. 131747-32-5

(4-Nitropyridin-2-yl)methyl acetate

Cat. No. B172588
M. Wt: 196.16 g/mol
InChI Key: ZMMYZZKCVSFJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Nitropyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "2-Pyridinemethanol, 4-nitro-, 2-acetate" .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic .

Scientific Research Applications

Synthesis and Derivative Formation

  • Multicomponent Synthesis for Derivative Creation : A study by Turgunalieva et al. (2023) details a multicomponent reaction approach to create 4-methyl-substituted derivatives of 5-nitropyridine, showcasing the versatility of nitropyridine compounds in synthesizing novel derivatives (Turgunalieva et al., 2023).

  • Exploring Conformational Stability and Vibrational Spectra : Balachandran et al. (2012) conducted a study on 2-hydroxy-4-methyl-nitropyridines, providing insights into their conformational stability and vibrational characteristics, which are crucial for understanding their chemical behavior (Balachandran et al., 2012).

Chemical Reactions and Mechanisms

  • Cyclization of Nitropyridine Derivatives : Smolyar and Yutilov (2008) explored reactions of various nitropyridine derivatives, leading to the formation of new compounds through cyclization. This study highlights the reactivity and potential for complex reactions of nitropyridine compounds (Smolyar & Yutilov, 2008).

  • Study of Electronic Spectra and Crystal Structures : Research by Staszak et al. (2010) on dinuclear Cu(II) 'paddle wheel' acetate complexes, involving nitropyridine derivatives, reveals the intricate electronic spectral characteristics of these compounds, contributing to a deeper understanding of their structural and electronic properties (Staszak et al., 2010).

Future Directions

The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.

properties

IUPAC Name

(4-nitropyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-4-8(10(12)13)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMYZZKCVSFJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitropyridin-2-yl)methyl acetate

Synthesis routes and methods I

Procedure details

To acetic anhydride (60 mL, 0.635 mol) at 110° C. under a nitrogen atmosphere was added 2-methyl-4-nitro-pyridin-1-ol (15)(17.1 g, 111 mmol) portionwise over 1 minute. After approximately 2 minutes the solution began to darken and heating maintained at 100-120° C. for 30 minutes and then allowed to cool to 80° C. Ethanol (60 mL) was added and the solution was concentrated under vacuum; residue slurried in water (140 mL) and the mixture neutralised with NaHCO3 (ca. 40 g). The aqueous liquor was extracted with ethyl acetate (4×100 mL, combined extracts washed with brine (2×100 mL, dried over Na2SO4, concentrated in vacuo to a crude oil. The material was subjected to flash chromatography eluent hexane:TBME (2:1). A brown oil was isolated, single peak in LC-MS analysis, (6.44 g 30%); m/z (LC-MS, ESP), RT=3.65 mins, (M+H) 197.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-methyl-4-nitro-pyridin-1-ol
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 mL of acetic anhydride was heated to 100° C., followed by gradual addition of 2-methyl-4-nitropyridine N-oxide (25.0 g, 162 mmol). After the addition, the mixture was gradually heated, and was kept at 130° C. for 20 minutes. Then, the reaction mixture was cooled to 80° C., followed by dropwise addition of 200 mL of ethanol to stop the reaction.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitropyridin-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Nitropyridin-2-yl)methyl acetate
Reactant of Route 3
Reactant of Route 3
(4-Nitropyridin-2-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(4-Nitropyridin-2-yl)methyl acetate
Reactant of Route 5
Reactant of Route 5
(4-Nitropyridin-2-yl)methyl acetate
Reactant of Route 6
Reactant of Route 6
(4-Nitropyridin-2-yl)methyl acetate

Citations

For This Compound
1
Citations
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.